molecular formula C12H16N2O B8271931 N-(2-Methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)acetamide

N-(2-Methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)acetamide

Cat. No.: B8271931
M. Wt: 204.27 g/mol
InChI Key: YMPYKBFFWSHOSA-UHFFFAOYSA-N
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Description

N-(2-Methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)acetamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide

InChI

InChI=1S/C12H16N2O/c1-9(15)13-12-4-3-10-5-6-14(2)8-11(10)7-12/h3-4,7H,5-6,8H2,1-2H3,(H,13,15)

InChI Key

YMPYKBFFWSHOSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CCN(C2)C)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of isoquinoline 252 (2.5 g, 13.0 mmol) in EtOH (200 mL) was stirred with Pd/C (5%, 200 mg) under H2 (35 psi) for 4 h. The solution was filtered through Celite, washed with EtOH (50 mL) and the solvent was evaporated. The residue was dissolved in dioxane (50 mL), Ac2O (2.7 mL, 28.6 mmol) was added and the solution stirred at 20° C. for 16 h. The solvent was evaporated and the residue was partitioned between dilute aqueous NH3 solution (50 mL) and DCM (50 mL). The aqueous layer was extracted with DCM (4×125 mL), the combined organic fraction dried and the solvent evaporated. The residue was purified by chromatography, eluting with 5% MeOH/DCM, to give acetamide 253 (2.1 g, 77%) as a brown solid: mp 157-159° C.; 1H NMR δ 7.29 (br s, 1H, H-8), 7.27 (br s, 1H, H-6), 7.22 (br s, 1H, NH), 7.12 (br d, J=8.1 Hz, 1H, H-5), 4.18 (d, J=16.2 Hz, 1H, H-1), 3.82 (d, J=16.1 Hz, 1H, H-1), 3.11-3.25 (m, 2H, H-3), 2.91-3.00 (m, 2H, H-4), 2.61 (s, 3H, NCH3), 2.16 (s, 3H, COCH3); 13C NMR δ 168.3, 136.6, 131.0, 129.2, 126.6, 119.2, 118.1, 61.5, 56.6, 47.3, 24.5, 24.0; MS (APCI) m/z 205 (MH+, 100%). Anal. calcd for C12H16N2O.½CH3OH.½H2O: C, 65.5; H, 8.4; N, 12.2. Found: C, 65.8; H, 8.8; N, 12.6%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Yield
77%

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